![molecular formula C15H23NO2 B14491209 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 65021-86-5](/img/structure/B14491209.png)
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-ethoxyphenyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form an intermediate, which is then subjected to reductive amination with 3-chloropropanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-one, while reduction could produce 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-amine .
Scientific Research Applications
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and ethoxyphenyl group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)propan-1-ol
- 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
- 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol is unique due to the presence of the ethoxyphenyl group, which imparts distinct physicochemical properties and biological activity compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent or a research tool .
Properties
CAS No. |
65021-86-5 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
3-[1-(4-ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-2-18-15-9-7-14(8-10-15)16-11-3-5-13(16)6-4-12-17/h7-10,13,17H,2-6,11-12H2,1H3 |
InChI Key |
NTRIHINJZIXNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCC2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


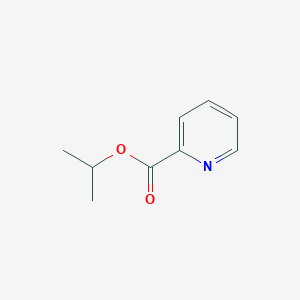
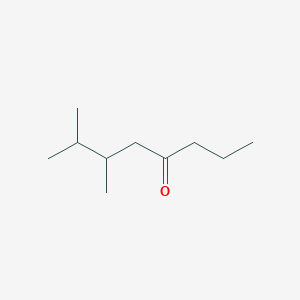
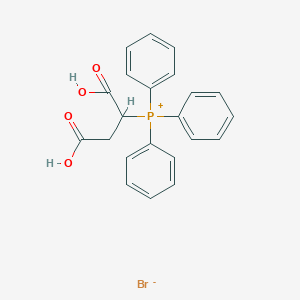
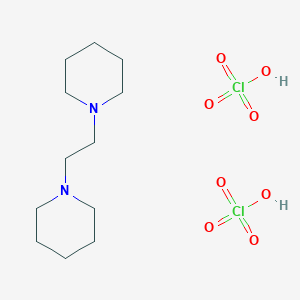

![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
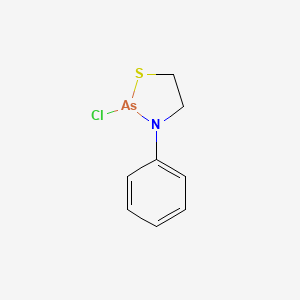
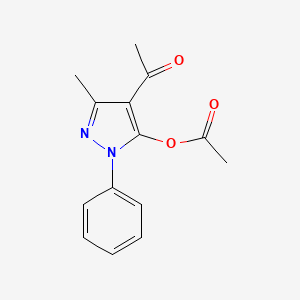
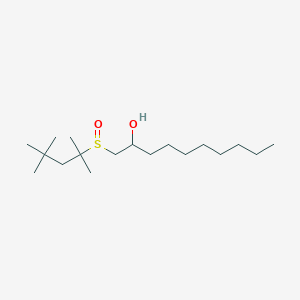
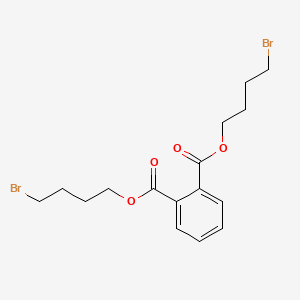
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
